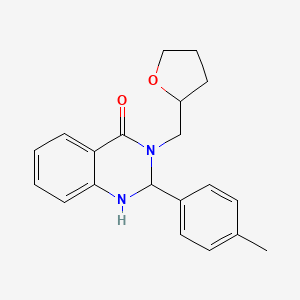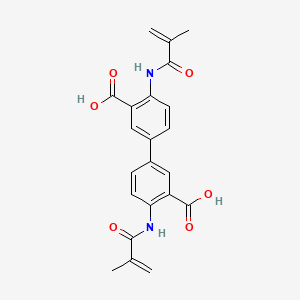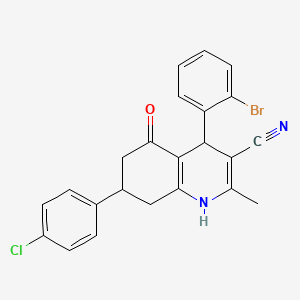
2-(4-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinones typically involves cyclization reactions of suitable precursors. For instance, a general method for synthesizing 4(3H)-quinazolinones starts from 2-aminobenzamides and aldehydes, using p-toluenesulfonic acid for cyclization followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) under mild conditions. This method highlights the versatility and adaptability of quinazolinone synthesis, accommodating various substituents to yield a wide range of derivatives (Cheng et al., 2013).
Molecular Structure Analysis
The molecular structure of quinazolinones is crucial for their biological activity, with substitutions on the quinazolinone ring influencing both chemical properties and pharmacological activity. Single-crystal X-ray diffraction analysis can be used to determine the precise molecular structure, revealing the arrangement of atoms and the spatial configuration, which is essential for understanding the interaction of quinazolinones with biological targets.
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, allowing for further functionalization. For example, 3-amino-2-methyl-4(3H)-quinazolinone can be doubly lithiated, leading to the formation of 2-substituted derivatives through reactions with electrophiles. This demonstrates the reactivity of the quinazolinone core and its potential for generating diverse derivatives with tailored properties (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties have been observed in some quinazolinone derivatives, indicating their potential for application in material science and sensor technology (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit a wide range of chemical properties, including the ability to act as ligands for metal ions, which can lead to selective detection capabilities. Their chemical reactivity allows for the synthesis of complex molecules, including biheterocyclic structures, through one-step reductive cyclization, demonstrating their utility in organic synthesis and drug discovery (Roy et al., 2006).
属性
IUPAC Name |
2-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-15(11-9-14)19-21-18-7-3-2-6-17(18)20(23)22(19)13-16-5-4-12-24-16/h2-3,6-11,16,19,21H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIMZNCCCKSZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)






![1-(3-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4982504.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![2-(3,4-dimethoxyphenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4982532.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)